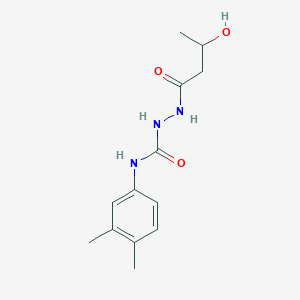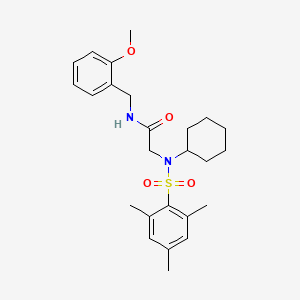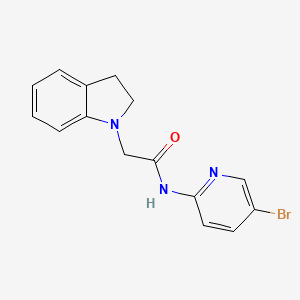![molecular formula C14H13NOS B4849696 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4849696.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mécanisme D'action
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. By inhibiting complex I, 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one disrupts the production of ATP, leading to oxidative stress and cell death. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one are well documented. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one leads to the selective destruction of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This decrease in dopamine levels leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one to create animal models of Parkinson's disease is that the symptoms closely resemble those seen in human patients. This allows researchers to study the disease and test potential treatments in a more relevant model. However, there are also limitations to using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. The model only replicates the motor symptoms of Parkinson's disease and does not fully capture the cognitive and non-motor symptoms seen in human patients. Additionally, the model does not fully capture the progressive nature of the disease.
Orientations Futures
There are several future directions for research involving 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. One area of interest is in developing new treatments for Parkinson's disease. Researchers are exploring the use of gene therapy and stem cell therapy to replace damaged dopaminergic neurons. Another area of interest is in understanding the non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression. Finally, researchers are exploring the use of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one in other areas of research, such as neurodegenerative diseases and aging.
Applications De Recherche Scientifique
3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been widely used in scientific research to create animal models of Parkinson's disease. 3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This damage leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-10,15H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTLKKXKLCRCRQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4849616.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4849629.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4849636.png)
![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)


![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)

![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)

![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)